(5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride
Description
The compound "(5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride" is a heterocyclic amine salt featuring two distinct aromatic systems: a 5-methyl-1,2,4-oxadiazole ring and a 1-methyl-1H-pyrazole moiety linked via a methanamine bridge. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications.
The methyl substituents on both rings likely reduce metabolic degradation compared to bulkier aryl groups .
Properties
IUPAC Name |
(5-methyl-1,2,4-oxadiazol-3-yl)-(1-methylpyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O.2ClH/c1-5-11-8(12-14-5)7(9)6-3-10-13(2)4-6;;/h3-4,7H,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVIYQLFLZFRKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CN(N=C2)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of the 1,2,4-oxadiazole class, which is known to exhibit various biological activities.
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets through a series of strong van-der-waals interactions. These interactions can lead to changes in the target’s function, but the exact changes would depend on the specific target.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit a broad range of chemical and biological properties, suggesting that they may affect multiple pathways.
Pharmacokinetics
The compound’s molecular weight (14958 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal and anti-fungal activity, suggesting that this compound may have similar effects.
Biological Activity
The compound (5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a unique arrangement of oxadiazole and pyrazole moieties, which are known for their diverse biological activities. The general structure can be represented as follows:
Where , , , and denote the respective quantities of carbon, hydrogen, nitrogen, and chlorine in the molecular formula.
Antimicrobial Properties
Recent studies have indicated that compounds containing oxadiazole and pyrazole rings exhibit significant antimicrobial activity. For instance, derivatives of these compounds have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymatic pathways or disruption of cellular membranes.
Anticancer Activity
Research has highlighted the potential of oxadiazole derivatives in cancer therapy. These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. A study demonstrated that certain oxadiazole derivatives significantly inhibited tumor growth in animal models, suggesting a promising avenue for further exploration.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies have utilized HPLC-MS/MS techniques to analyze its metabolism in vivo. Key findings include:
- Absorption : Rapid absorption post-administration.
- Distribution : Wide distribution in tissues with a preference for liver and kidneys.
- Metabolism : Identification of several metabolites through biotransformation processes.
Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to this compound exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
Study 2: Anticancer Activity
Another study evaluated the anticancer effects of oxadiazole derivatives in human breast cancer cell lines (MCF7). The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound C | 15 | MCF7 |
| Compound D | 30 | MCF7 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, leading to disruption of replication.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress is another proposed mechanism by which these compounds exert their effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
(a) (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride ()
- Structure : Substitutes the pyrazole moiety with a phenyl group and lacks the 5-methyl group on the oxadiazole.
- The absence of a methyl group on the oxadiazole may alter electronic properties, affecting binding affinity.
(b) Pyrazole-Carboxamide Derivatives ()
- Structure : Compounds like 3a–3p feature pyrazole cores linked to carboxamide groups but lack oxadiazole rings.
- Key Differences :
(c) Oxadiazon and Oxadiargyl ()
- Structure : Herbicidal oxadiazoles with dichlorophenyl and tert-butyl substituents.
- Key Differences :
Physicochemical and Pharmacological Properties
Bioactivity Insights
- Pyrazole-Oxadiazole Hybrids: Combining pyrazole and oxadiazole rings may synergize bioactivity. Pyrazoles often target cyclooxygenase (COX) or cannabinoid receptors, while oxadiazoles inhibit enzymes like acetylcholinesterase .
- Methyl vs. Phenyl : Methyl groups in the target compound may reduce CYP450-mediated metabolism compared to phenyl-containing analogs, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
